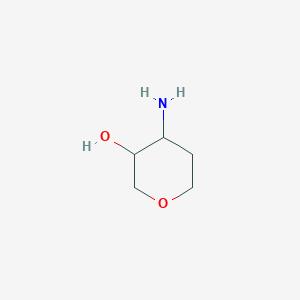

4-aminotetrahydro-2H-pyran-3-ol

Description

BenchChem offers high-quality 4-aminotetrahydro-2H-pyran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-aminotetrahydro-2H-pyran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminooxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 4-aminotetrahydro-2H-pyran-3-ol

Whitepaper: Structural Profiling and Synthetic Methodologies of 4-Aminotetrahydro-2H-pyran-3-ol in Drug Discovery

Executive Summary: The Rationale for sp³-Enriched Scaffolds

In the contemporary landscape of drug design, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched scaffolds is a proven strategy to mitigate late-stage attrition. As a Senior Application Scientist, I frequently advocate for the integration of the 4-aminotetrahydro-2H-pyran-3-ol scaffold into lead optimization pipelines. By replacing traditional carbocyclic or aromatic moieties with this functionalized tetrahydropyran, we dramatically improve the topological polar surface area (TPSA), aqueous solubility, and metabolic stability of the parent drug.

The vicinal amino-alcohol motif provides a highly directional hydrogen-bond donor/acceptor network, making it a privileged chiral building block for targeting complex kinase hinge regions, such as those found in Cyclin-Dependent Kinases (CDKs)[1].

Physicochemical and Stereochemical Profiling

The biological efficacy of 4-aminotetrahydro-2H-pyran-3-ol is inextricably linked to its stereochemistry. While four stereoisomers exist, the trans-isomer (e.g., the (3R,4S) or (3S,4R) configuration) is the most pharmacologically relevant. In its lowest-energy chair conformation, the trans relative stereochemistry allows both the C3-hydroxyl and C4-amino groups to occupy equatorial positions, thereby minimizing 1,3-diaxial steric clashes and maximizing thermodynamic stability.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | trans-4-Aminotetrahydro-2H-pyran-3-ol |

| CAS Number | 215940-92-4 (trans racemate)[2] |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol [2] |

| Melting Point | 120 - 121 °C[3] |

| Boiling Point | 234.2 ± 40.0 °C (Predicted)[2] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted)[2] |

| Topological Polar Surface Area (TPSA) | 55.48 Ų[3] |

| XLogP3 | -0.2048[3] |

Mechanistic Synthesis and Regioselectivity

The synthesis of the trans-isomer is a masterclass in stereoelectronic control. The process begins with the epoxidation of 3,6-dihydro-2H-pyran to yield the intermediate 3,4-epoxytetrahydropyran (officially designated as 3,7-dioxabicyclo[4.1.0]heptane[4]).

When this epoxide is subjected to nucleophilic attack by an azide ion, the trajectory of the attack is governed by the Fürst-Plattner rule . The nucleophile approaches the oxirane ring in an anti-periplanar fashion, exclusively yielding the trans-diaxial intermediate. Because the diaxial conformation is sterically strained, the pyran ring rapidly undergoes a conformational ring flip to the thermodynamic minimum: the trans-diequatorial azido-alcohol. This intrinsic thermodynamic driving force guarantees strict stereocontrol without the need for chiral auxiliaries.

Stereoselective synthesis workflow of trans-4-aminotetrahydro-2H-pyran-3-ol.

Self-Validating Experimental Protocol

As application scientists, we do not merely execute steps; we engineer self-validating workflows. The following protocol leverages intrinsic thermodynamic properties and includes mandatory analytical checkpoints to ensure the integrity of the final chiral building block.

Phase 1: Regioselective Epoxide Opening (Azidolysis)

-

Objective : Convert 3,7-dioxabicyclo[4.1.0]heptane to trans-4-azidotetrahydro-2H-pyran-3-ol.

-

Reagents : 3,7-dioxabicyclo[4.1.0]heptane (1.0 eq), Sodium azide (NaN₃, 1.5 eq), Ammonium chloride (NH₄Cl, 1.5 eq).

-

Solvent : Methanol/Water (8:2 v/v).

-

Causality : The use of NH₄Cl provides a mild proton source that activates the epoxide oxygen without causing premature degradation of the sensitive pyran ring. The protic solvent mixture stabilizes the transition state during the anti-periplanar nucleophilic attack.

-

Procedure :

-

Dissolve the epoxide in the solvent mixture at 20 °C.

-

Add NaN₃ and NH₄Cl portion-wise to avoid sudden exotherms.

-

Elevate the temperature to 65 °C and reflux for 12 hours.

-

-

Self-Validation (In-Process Control) : Monitor the reaction via GC-MS. The complete disappearance of the epoxide precursor peak (m/z 100) and the appearance of the azido-alcohol intermediate confirm the transformation.

Phase 2: Chemoselective Hydrogenation

-

Objective : Reduce the azide to the primary amine to yield trans-4-aminotetrahydro-2H-pyran-3-ol.

-

Reagents : Palladium on Carbon (Pd/C, 10% w/w, 0.05 eq), H₂ gas (1 atm).

-

Solvent : Absolute Ethanol.

-

Causality : Catalytic hydrogenation is chosen over aggressive hydride reducing agents (e.g., LiAlH₄) to prevent potential side reactions with the hydroxyl group and to ensure strict chemoselectivity for the azide moiety.

-

Procedure :

-

Transfer the purified azido-alcohol to a high-pressure reactor.

-

Add Pd/C carefully under an inert argon atmosphere to prevent solvent ignition.

-

Purge the vessel with H₂ gas three times, then maintain at 1 atm.

-

Stir vigorously at 25 °C for 6 hours.

-

Filter the suspension through a pad of Celite to remove the palladium catalyst, then concentrate in vacuo.

-

-

Self-Validation (Stereochemical Release) : Isolate the product and perform ¹H NMR spectroscopy (400 MHz, D₂O). The critical validation metric is the coupling constant (

) between the C3 and C4 protons. A measured

Applications in Targeted Therapeutics

The pharmaceutical utility of 4-aminotetrahydro-2H-pyran-3-ol is vast. It is heavily utilized in the synthesis of next-generation Cyclin-Dependent Kinase (CDK) inhibitors[1]. In these molecular architectures, the primary amine typically undergoes a nucleophilic aromatic substitution (SₙAr) with a halogenated pyrimidine or purine core. The adjacent C3-hydroxyl group acts as a critical anchor, often engaging in solvent-bridged hydrogen bonding networks within the kinase hinge region. This dual-interaction modality significantly enhances target residence time while the tetrahydropyran oxygen improves the overall pharmacokinetic profile.

Pharmacological utility of the 4-aminotetrahydropyran scaffold in drug design.

References

-

LookChem . 3,7-DIOXABICYCLO[4.1.0]HEPTANE (CAS 286-22-6) Upstream Precursor Data. Retrieved from:[Link]

- Google Patents. WO2024119122A1 - CDK inhibitors and methods and use thereof.

Sources

Conformational Analysis of 4-Aminotetrahydro-2H-pyran-3-ol Rings: A Technical Guide for Rational Drug Design

Executive Summary

The 4-aminotetrahydro-2H-pyran-3-ol (4-amino-THP-3-ol) scaffold is an sp³-rich, saturated oxygen heterocycle that serves as a critical structural motif in modern medicinal chemistry. Its prevalence in carbohydrate mimetics, aminoglycosides, and highly selective kinase and protease inhibitors stems from its ability to project pharmacophores—specifically the C3-hydroxyl and C4-amino groups—into precise three-dimensional chemical space [2].

As a Senior Application Scientist, I have observed that the failure to rigorously define the conformational equilibrium of THP rings often leads to late-stage attrition in drug development due to unexpected off-target effects or poor target engagement. This whitepaper provides a comprehensive, self-validating framework for the conformational analysis of 4-amino-THP-3-ol rings, integrating thermodynamic principles, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT).

Thermodynamic Landscape & Stereoelectronic Effects

The Tetrahydropyran Ring System

Unlike cyclohexane, the introduction of an oxygen atom into the six-membered ring fundamentally alters its stereoelectronic landscape. The C–O bonds (approx. 1.42 Å) are shorter than C–C bonds (approx. 1.53 Å), which subtly compresses the ring and intensifies 1,3-diaxial interactions for substituents at the C2 and C6 positions. However, for substitutions at C3 and C4, the primary conformational drivers are steric bulk and intramolecular hydrogen bonding.

Extensive DFT and ab initio studies demonstrate that the THP ring overwhelmingly favors the chair conformation [1]. The energy penalty to access non-chair conformations is significant. The transition from the global minimum chair to a twist-boat conformation requires surpassing a half-chair transition state, demanding an energy input of approximately 11.0 kcal/mol [1].

Fig 1. Relative DFT energy landscape of tetrahydropyran ring conformers.

Substituent Causality: The C3-OH and C4-NH₂ Interplay

The relative stereochemistry (cis vs. trans) of the 4-amino-THP-3-ol ring dictates its conformational behavior:

-

trans-Isomers: The trans-diequatorial conformation is highly stable. Not only does it minimize 1,3-diaxial steric clashes, but the equatorial –OH and –NH₂ groups are positioned gauche to one another (dihedral angle ~60°). This spatial proximity facilitates a strong intramolecular hydrogen bond (typically OH···NH₂), which thermodynamically locks the ring in this specific chair [3].

-

cis-Isomers: These must adopt an axial-equatorial arrangement. The equilibrium is governed by the A-values of the substituents and competitive solvation. Generally, the bulkier –NH₂ group prefers the equatorial position, pushing the –OH group axial.

Quantitative Conformational Data

The table below summarizes the expected NMR coupling constants and relative stabilities for the primary chair conformers of 4-amino-THP-3-ol.

| Relative Stereochemistry | C3-OH Position | C4-NH₂ Position | Expected | Relative Stability | Intramolecular H-Bonding |

| trans-diequatorial | Equatorial | Equatorial | 8.5 – 10.5 | Highest (Global Min) | Strong (gauche) |

| trans-diaxial | Axial | Axial | 2.0 – 4.0 | Lowest | Absent (antiperiplanar) |

| cis-axial-equatorial | Axial | Equatorial | 3.0 – 5.5 | Moderate | Weak / Geometry dependent |

| cis-equatorial-axial | Equatorial | Axial | 3.0 – 5.5 | Moderate | Weak / Geometry dependent |

Data synthesized from established pyranose and substituted THP NMR coupling constant databases [4].

Methodology 1: NMR-Driven Conformational Elucidation Protocol

To definitively assign the conformation of a synthesized 4-amino-THP-3-ol derivative, we utilize a self-validating NMR workflow. Relying solely on 1D coupling constants is dangerous; a rapid equilibrium between two chair forms can yield time-averaged

Step-by-Step Protocol

-

Sample Preparation (Causality of Solvent Choice): Prepare two NMR samples: one in a non-polar, aprotic solvent (e.g., CDCl₃) and one in a polar, protic solvent (e.g., CD₃OD).

-

Causality: CDCl₃ preserves intramolecular hydrogen bonds, stabilizing the native conformation. CD₃OD disrupts these bonds via competitive solvation. Comparing the two spectra validates the presence and structural influence of the OH···NH₂ hydrogen bond.

-

-

1D ¹H NMR Acquisition & Karplus Analysis: Acquire a high-resolution 1D ¹H spectrum. Isolate the signals for the H3 and H4 methine protons. Extract the

coupling constant.-

Validation Check: A

> 8.5 Hz strongly indicates a diaxial proton relationship, meaning the –OH and –NH₂ substituents are diequatorial [4].

-

-

2D NOESY / ROESY Acquisition: Acquire a 2D NOESY spectrum (mixing time 300-500 ms depending on molecular weight).

-

Validation Check: If Step 2 suggested a trans-diequatorial conformation (diaxial protons), H3 and H4 are antiperiplanar (pointing in opposite directions). Therefore, the NOESY spectrum must show an absent or extremely weak H3-H4 cross-peak. If a strong cross-peak is observed, the initial hypothesis is falsified, indicating either a cis-isomer or a twist-boat conformation.

-

-

Variable Temperature (VT) NMR (Optional but Recommended): Acquire 1D spectra across a temperature gradient (e.g., 298 K to 328 K in DMSO-d₆). Calculate the temperature coefficient (

) for the –OH and –NH₂ protons. Values < 3 ppb/K confirm that the protons are shielded from the bulk solvent via intramolecular hydrogen bonding, validating the trans-diequatorial assignment.

Fig 2. NMR-driven workflow for resolving THP relative stereochemistry and conformation.

Methodology 2: DFT Computational Workflow for Conformational Searching

Experimental NMR data provides an ensemble average. To understand the discrete energetic contributions of the 4-amino-THP-3-ol conformers, we must employ Density Functional Theory (DFT). This protocol is designed to be self-validating by coupling geometry optimization with vibrational frequency analysis.

Step-by-Step Protocol

-

Conformational Sampling (Molecular Mechanics): Generate an initial ensemble of conformers using a Monte Carlo search paired with the MMFF94 force field. This ensures that no local minima (such as twist-boats or alternate rotamers of the –OH/–NH₂ groups) are ignored before expensive quantum mechanical calculations begin.

-

Geometry Optimization (Causality of Functional Choice): Optimize the geometries of all unique conformers within a 5 kcal/mol window using the M06-2X functional and the 6-311++G(d,p) basis set.

-

Causality: While B3LYP is standard for basic organic molecules [1], M06-2X is explicitly parameterized to capture non-covalent interactions. Because the stability of the 4-amino-THP-3-ol ring is heavily dependent on the intramolecular OH···NH₂ hydrogen bond, M06-2X provides a significantly more accurate energetic landscape. The diffuse functions (++) in the basis set are mandatory to properly model the lone pairs on the oxygen and nitrogen atoms.

-

-

Vibrational Frequency Calculation (Self-Validation): Run a frequency calculation on the optimized geometries at the exact same level of theory.

-

Validation Check: Verify that the calculation yields zero imaginary frequencies . An imaginary frequency indicates the structure is a transition state (e.g., the half-chair) rather than a true local minimum. If an imaginary frequency is found, the structure must be distorted along the normal mode of that frequency and re-optimized.

-

-

Solvation Modeling: Apply the Solvation Model based on Density (SMD) using chloroform or methanol to mimic the NMR conditions from Methodology 1. Calculate the Gibbs Free Energy (

) to determine the Boltzmann population of each conformer at 298 K. This allows for the direct theoretical prediction of NMR coupling constants (using GIAO methods) to cross-reference with experimental data.

Conclusion

The conformational analysis of 4-aminotetrahydro-2H-pyran-3-ol rings requires a unified approach. By understanding the thermodynamic penalties of ring distortion, leveraging the causality of intramolecular hydrogen bonding, and utilizing a self-validating loop of NMR spectroscopy and DFT calculations, researchers can confidently map the 3D space of these molecules. This rigorous structural elucidation is the bedrock upon which highly selective, potent therapeutics are designed.

References

-

An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran The Journal of Physical Chemistry A URL:[Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Bioorganic & Medicinal Chemistry URL:[Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Organic Letters (via PMC/NIH) URL:[Link]

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Journal of the American Chemical Society (via PMC/NIH) URL:[Link]

Physicochemical Properties and LogP of 4-Aminotetrahydro-2H-pyran-3-ol: A Technical Guide for sp3-Rich Scaffold Hopping

The Strategic Imperative of sp3-Rich Scaffolds

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been recognized as a major liability, often leading to poor aqueous solubility, high off-target toxicity, and high attrition rates in clinical trials. As a Senior Application Scientist, I frequently advocate for "scaffold hopping"—the strategic replacement of planar rings with three-dimensional, sp3-rich moieties.1[1] is a masterclass in this approach. By incorporating a tetrahydropyran ring substituted with adjacent amino and hydroxyl groups, this scaffold introduces significant 3D complexity while drastically altering the lipophilicity profile of the parent molecule. Recent applications in the discovery of M1 positive allosteric modulators (PAMs) demonstrate that substituting an N-phenyl pyrazole core with a 4-aminotetrahydro-2H-pyran-3-ol derivative dramatically improves the fraction of sp3 carbons (Fsp3)[2]. This structural pivot not only enhances target specificity but also lowers systemic clearance, resulting in a robust pharmacokinetic profile[2].

Fig 1: Physicochemical optimization of a drug candidate via scaffold hopping with the pyran scaffold.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical metrics of 4-aminotetrahydro-2H-pyran-3-ol is critical for predicting its behavior in vivo. The table below summarizes the core quantitative data for the free base and its hydrochloride salt, derived from 3[3].

| Parameter | Value | Mechanistic Causality & Impact in Drug Design |

| Molecular Formula | C5H11NO2 | Low molecular weight allows for efficient fragment-based drug design without inflating the final API mass[4]. |

| Molecular Weight | 117.15 g/mol (Free base) 153.61 g/mol (HCl salt) | Yields high ligand efficiency (LE). The HCl salt is typically utilized to ensure benchtop stability and ease of handling[3]. |

| LogP (XLogP3) | -1.3 (Free base) | Highly hydrophilic. Acts as a solubility-enhancing sink, lowering the overall lipophilicity (cLogP) of the final drug candidate and mitigating lipophilicity-driven toxicity[1]. |

| Topological Polar Surface Area | 46.5 Ų | Optimal for hydrogen bonding. Restricts passive blood-brain barrier (BBB) permeation unless the polar groups are intra-molecularly bonded or masked[3]. |

| Fsp3 (Fraction of sp3 carbons) | 1.0 (100%) | Maximizes 3D complexity, which statistically correlates with higher clinical success rates and reduced non-specific protein binding[2]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions (such as cLogP) must be validated through rigorous experimental protocols. Because 4-aminotetrahydro-2H-pyran-3-ol lacks a conjugated π-system, it does not possess a strong UV chromophore. Consequently, traditional UV-Vis spectroscopy is ineffective for concentration monitoring. Instead, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and potentiometric titration must be employed.

LogP Determination via Shake-Flask LC-MS/MS

The partition coefficient (LogP) dictates how a drug distributes between lipid membranes and aqueous environments. The standard shake-flask method, coupled with LC-MS/MS, provides high-fidelity quantification.

Causality Check: Why LC-MS/MS? The absence of a chromophore makes UV detection impossible. Electrospray Ionization (ESI+) is required to accurately quantify the highly polar aliphatic amine across both phases.

Step-by-Step Methodology:

-

Solvent Saturation: Vigorously mix 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Self-validation: Prevents volume shifts during the actual experiment.

-

Sample Preparation: Dissolve exactly 1.0 mg of 4-aminotetrahydro-2H-pyran-3-ol in 1.0 mL of the octanol-saturated aqueous phase.

-

Equilibration: Add an equal volume (1.0 mL) of the water-saturated octanol phase to the vial. Seal and agitate on a mechanical shaker at 25°C for 24 hours to achieve thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Self-validation: Breaks micro-emulsions to ensure a sharp, uncontaminated phase boundary.

-

Sampling and Dilution: Carefully extract aliquots from both the organic (top) and aqueous (bottom) layers. Dilute appropriately in mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

-

LC-MS/MS Analysis: Quantify the compound using ESI+ mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the protonated molecular ion [M+H]+ (m/z 118.1).

-

Calculation: Compute LogP using the formula: LogP = log10([Solute]octanol / [Solute]water).

Fig 2: Standard shake-flask methodology for determining the partition coefficient (LogP).

pKa Determination via Potentiometric Titration

The basicity of the aliphatic amine dictates the ionization state of the molecule at physiological pH, directly influencing solubility and membrane permeability.

Causality Check: Why use a background electrolyte? Dissolving the sample in 0.15 M KCl mimics physiological ionic strength, preventing activity coefficient fluctuations that would otherwise skew the pKa calculation.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25°C.

-

Sample Dissolution: Dissolve 10 mg of 4-aminotetrahydro-2H-pyran-3-ol in 50 mL of 0.15 M KCl solution.

-

Forward Titration: Titrate the solution with standardized 0.1 M HCl to lower the pH to ~2.0, fully protonating the amine.

-

Reverse Titration: Gradually add standardized 0.1 M NaOH in automated 0.05 mL increments. Record the pH after each addition until the pH reaches 11.0.

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. The pKa is calculated at the half-equivalence point. For this specific scaffold, the primary amine pKa is typically observed in the 9.0–9.5 range.

Mechanistic Impact on Pharmacokinetics

The causality behind selecting 4-aminotetrahydro-2H-pyran-3-ol lies in its profound effect on pharmacokinetics. When integrated into a lipophilic core, the highly negative LogP (-1.3) of the pyran-3-ol moiety acts as a powerful solubility enhancer[1]. Furthermore, the dense array of hydrogen bond donors and acceptors increases the topological polar surface area (TPSA).

In the development of M1 PAMs, 2 resulted in a marked reduction in intrinsic clearance (CLint)[2]. The increased polarity reduces non-specific binding to microsomal lipids and off-target proteins, while the sp3-rich geometry prevents planar stacking interactions that often lead to poor solubility and aggregation in vivo[2].

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54180780, (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol". Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride". Available at:[Link]

-

ACS Medicinal Chemistry Letters. "Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping". Available at:[Link]

Sources

- 1. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | C5H11NO2 | CID 54180780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol | C5H11NO2 | CID 54180780 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 4-Aminotetrahydro-2H-pyran-3-ol in Ligand Binding

Abstract

Hydrogen bonds are the cornerstone of molecular recognition in biological systems, governing the specificity and affinity of ligand-protein interactions.[1][2] The strategic placement of hydrogen bond donors and acceptors on a ligand is a critical element of rational drug design. This guide provides a comprehensive technical analysis of 4-aminotetrahydro-2H-pyran-3-ol, a versatile chemical scaffold, focusing on its intrinsic hydrogen bonding capabilities. We will dissect its molecular structure, explore the theoretical underpinnings of its interactions, detail rigorous experimental and computational methodologies for its characterization, and synthesize these insights into strategic applications for drug discovery.

Part 1: Molecular Profile of 4-Aminotetrahydro-2H-pyran-3-ol

Chemical Structure and Stereochemistry

4-Aminotetrahydro-2H-pyran-3-ol is a saturated heterocyclic compound featuring a pyran ring scaffold.[3] Its structure is distinguished by the presence of a primary amine (-NH2) at the C4 position and a hydroxyl (-OH) group at the C3 position. The specific stereochemistry, such as the (3R,4S) configuration, is crucial as it dictates the precise three-dimensional orientation of its functional groups, which is paramount for achieving high-affinity binding in a chiral protein active site.[4]

The pyran ring itself is not merely a passive linker; its oxygen atom can act as a hydrogen bond acceptor, and its conformational preference (e.g., a chair conformation) pre-organizes the appended functional groups into defined axial and equatorial positions, reducing the entropic penalty upon binding.

Analysis of Hydrogen Bonding Sites

The molecule's power as a ligand scaffold lies in its dense and strategically positioned array of hydrogen bonding functionalities.

-

Hydrogen Bond Donors (HBDs): The molecule presents three donor protons: two from the primary amine (-NH₂) and one from the hydroxyl group (-OH).[5] These groups can engage with electronegative atoms (O, N) in a protein backbone or amino acid side chains.

-

Hydrogen Bond Acceptors (HBAs): The molecule possesses three primary acceptor sites: the lone pair electrons on the nitrogen of the amine group, the lone pairs on the oxygen of the hydroxyl group, and the lone pairs on the ethereal oxygen within the pyran ring.[5]

This trifecta of donor and acceptor capabilities allows for multiple, reinforcing points of contact within a binding pocket.

Data Presentation: Summary of Hydrogen Bonding Capabilities

| Functional Group | Position | Type | Role | Key Considerations |

| Hydroxyl (-OH) | C3 | Donor & Acceptor | Can simultaneously donate a proton and accept a hydrogen bond, often forming tight interactions with residues like Asp, Glu, or Ser. | |

| Amine (-NH₂) | C4 | Donor & Acceptor | Can donate two hydrogen bonds. Can also be protonated at physiological pH, forming a charged ammonium group (-NH₃⁺) that engages in strong, charge-assisted hydrogen bonds.[5] | |

| Pyran Oxygen (-O-) | C1 (Ring) | Acceptor | A weaker, but often structurally important, acceptor that can interact with backbone N-H groups or other proximal donors. |

Part 2: Experimental Characterization of Hydrogen Bonding

To validate and quantify the hydrogen bonding potential of 4-aminotetrahydro-2H-pyran-3-ol in a real-world biological context, a multi-faceted experimental approach is required. Each technique provides a unique piece of the puzzle, and their combined results create a self-validating system of evidence.

X-Ray Crystallography: The Definitive Structural View

Causality: The primary objective of X-ray crystallography in this context is to obtain high-resolution, three-dimensional structural data that directly visualizes the atomic interactions between the ligand and its protein target.[6][7][8] This method provides unambiguous proof of hydrogen bond formation, revealing precise bond lengths and angles, and confirming the binding orientation predicted by computational models.

-

Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to a suitable level (typically 5-10 mg/mL) in a well-buffered solution.

-

Ligand Preparation: Dissolve 4-aminotetrahydro-2H-pyran-3-ol in a compatible solvent (e.g., water or DMSO) to create a high-concentration stock.

-

Co-crystallization: Mix the protein with a 5- to 10-fold molar excess of the ligand. Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of precipitants, buffers, and salts.

-

Crystal Harvesting and Cryo-protection: Once crystals of sufficient size appear, harvest them and flash-cool them in liquid nitrogen, often after a brief soak in a cryoprotectant solution to prevent ice formation.

-

Data Collection: Mount the frozen crystal in a synchrotron X-ray beam and collect diffraction data.[9]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement. Build the ligand into the observed electron density map and refine the complete model. Hydrogen bonds are typically identified as donor-acceptor distances between 2.5 and 3.5 Å with favorable geometry.[7]

Caption: Workflow for determining protein-ligand hydrogen bonds via X-ray crystallography.

Isothermal Titration Calorimetry (ITC): Quantifying Thermodynamic Drivers

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔG, ΔH, ΔS, and stoichiometry).[6][10][11] A strong, negative (favorable) enthalpy change (ΔH) is a hallmark of significant hydrogen bonding and electrostatic interactions, as these are driven by the formation of energetically favorable bonds.[12]

-

Sample Preparation: Prepare the purified protein (in the calorimeter cell) and the ligand (in the syringe) in identical, thoroughly degassed buffer to minimize heats of dilution.[11]

-

Concentration Determination: Accurately determine the concentrations of both the protein and ligand solutions.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters (stirring speed, injection volume, spacing).

-

Titration: Perform a series of small, precise injections of the ligand solution into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.

Caption: Workflow for thermodynamic characterization of ligand binding using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution

Causality: NMR spectroscopy provides information on protein-ligand interactions in the solution state, which closely mimics the physiological environment.[6] The chemical shift of a proton is highly sensitive to its electronic environment. Formation of a hydrogen bond deshields the donor proton, causing its signal to shift downfield in the ¹H NMR spectrum, providing direct evidence of H-bond formation.[13][14][15]

-

Protein Preparation: Produce and purify ¹⁵N-isotopically labeled protein.

-

NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., containing 10% D₂O).

-

Initial Spectrum: Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group.

-

Ligand Titration: Add incremental amounts of unlabeled 4-aminotetrahydro-2H-pyran-3-ol to the NMR sample.

-

Spectral Acquisition: Acquire a new ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

-

Data Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's amide peaks. Residues whose peaks shift significantly are likely at or near the binding interface, and the magnitude of the shifts can be used to map the binding site and infer interactions.

Part 3: Computational Assessment of Hydrogen Bonding

Computational methods provide a powerful, cost-effective means to predict, rationalize, and analyze the hydrogen bonding patterns of a ligand before and after experimental validation.

Molecular Dynamics (MD) Simulations: Assessing H-Bond Stability

Causality: While docking provides a static picture, MD simulations model the dynamic behavior of the protein-ligand complex over time (nanoseconds to microseconds), accounting for protein flexibility and the explicit role of water.[16][17] This allows for the assessment of the stability and persistence (occupancy) of specific hydrogen bonds, distinguishing transient interactions from those that are critical for stable binding.[18]

-

System Setup: Place the docked protein-ligand complex in a simulation box, solvate with an explicit water model (e.g., TIP3P), and add counter-ions to neutralize the system.

-

Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to achieve conformational sampling.

-

Trajectory Analysis: Post-process the resulting trajectory. Use analysis tools (e.g., in GROMACS, AMBER, or VMD) to calculate hydrogen bonds between the ligand and protein in each frame based on geometric criteria (e.g., donor-acceptor distance < 3.5 Å, donor-hydrogen-acceptor angle > 120°).[16][18]

-

Quantification: Calculate the "occupancy" of each identified hydrogen bond—the percentage of simulation time that the bond exists. High-occupancy bonds (>75%) are considered stable and key to the interaction.

Caption: Workflow for analyzing hydrogen bond stability using Molecular Dynamics.

Quantum Mechanics (QM) Calculations: The Gold Standard for Energy

Causality: For ultimate accuracy in determining the intrinsic strength of a specific hydrogen bond, QM calculations are employed. Unlike the approximations used in molecular mechanics force fields, QM methods solve the Schrödinger equation to describe the electronic structure of the interacting system.[19] This allows for a highly precise calculation of the binding energy of a specific hydrogen bond, free from environmental effects.[20][21]

A common approach is to use Density Functional Theory (DFT) with a dispersion correction (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-31G* or larger).[19] The interaction energy (IE) of a hydrogen bond between the ligand (L) and a fragment of the protein (P) can be calculated as:

IE = E(P-L) - [E(P) + E(L)]

Where E(P-L) is the total energy of the complex, and E(P) and E(L) are the energies of the individual, unrelaxed fragments. This provides a quantitative measure of a bond's contribution to binding affinity.

Part 4: Synthesis & Strategic Application in Drug Design

The true potential of 4-aminotetrahydro-2H-pyran-3-ol emerges from the synthesis of these analytical perspectives. Its compact, pre-organized scaffold decorated with a high density of H-bond donors and acceptors makes it an exceptionally versatile building block in drug discovery.

Binding Hypothesis: The molecule's vicinal amino alcohol arrangement on a saturated ring is a privileged motif. It can act as a "hinge-binder" in kinases, simultaneously donating a hydrogen bond from the amine to a backbone carbonyl and accepting a hydrogen bond with its hydroxyl group from a backbone N-H. The pyran oxygen can form an additional, stabilizing interaction with a proximal water molecule or residue. This ability to satisfy multiple hydrogen bond requirements in a constrained space is a key feature of many potent and selective inhibitors.

Furthermore, the principle of hydrogen bond pairing suggests that for maximal affinity, the donor and acceptor on the ligand and receptor should have matched strengths (e.g., strong-strong or weak-weak) to effectively compete with water.[22][23] The amino and hydroxyl groups of 4-aminotetrahydro-2H-pyran-3-ol provide both strong donors and acceptors, allowing it to form these favorable synergistic pairings in a variety of binding sites.

Caption: Interaction map showing the versatility of the molecule as a donor and acceptor.

Conclusion

4-Aminotetrahydro-2H-pyran-3-ol is more than a simple chemical entity; it is a sophisticated tool for molecular recognition. Its high density of hydrogen bonding groups, presented on a conformationally defined scaffold, allows it to form stable, high-affinity interactions within diverse protein active sites. A rigorous, integrated approach combining structural biology, biophysics, and computational chemistry is essential to fully harness its potential. By understanding and applying the principles outlined in this guide, drug development professionals can effectively leverage this scaffold to design next-generation therapeutics with enhanced potency and specificity.

References

-

Taylor, B., & Sztain-Pedone, T. (n.d.). Hydrogen Bond Analysis Tutorial | BioChemCoRe 2018. BioChemCoRe 2018. Retrieved from [Link]

-

AMBER-hub. (n.d.). Hydrogen bond analysis between a protein and a small molecule. Retrieved from [Link]

-

Azevedo, W. F., Jr, & Dias, R. (2019). Hydrogen Bonds in Protein-Ligand Complexes. Methods in molecular biology (Clifton, N.J.), 2053, 85–92. Retrieved from [Link]

-

Ouyang, H., Zhou, S., Su, J., Ge, Z., Oezguen, N., & Lu, X. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Scientific reports, 6, 23627. Retrieved from [Link]

-

Antony, J., Grimme, S., & Santra, G. (2014). Low-Cost Quantum Chemical Methods for Noncovalent Interactions. The journal of physical chemistry letters, 5(24), 4382–4388. Retrieved from [Link]

-

Sinnokrot, M. O., & Sherrill, C. D. (2006). Hydrogen bond design principles. Physical chemistry chemical physics : PCCP, 8(9), 1020–1022. Retrieved from [Link]

-

Holding, A. J., Stott, I., & Piggot, T. J. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Magnetic resonance, 1(2), 173–180. Retrieved from [Link]

-

Li, Y., Liu, G., Liu, H., & Yuan, J. (2015). Isothermal Titration Calorimetry Directly Measures the Selective Swelling of Block Copolymer Vesicles in the Presence of Organic Acid. Scientific reports, 5, 13735. Retrieved from [Link]

-

He, X., & Merz, K. M., Jr. (2016). Quantum Mechanical Calculation of Noncovalent Interactions: A Large-Scale Evaluation of PMx, DFT, and SAPT Approaches. Journal of chemical theory and computation, 12(4), 1808–1823. Retrieved from [Link]

-

Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12(221). Retrieved from [Link]

-

PubChem. (n.d.). (3R,4S)-4-aminotetrahydro-2H-thiopyran-3-ol. Retrieved from [Link]

-

Biochemistry Journal. (n.d.). Structural analysis of protein-ligand interactions using x-ray crystallography. Retrieved from [Link]

-

BIApages. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

-

Alkorta, I., Elguero, J., & Del Bene, J. E. (2016). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. ChemistryOpen, 5(2), 121–128. Retrieved from [Link]

-

Liyanage, S., & Gräfenstein, J. (2023). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. International Journal of Molecular Sciences, 24(7), 6296. Retrieved from [Link]

-

Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design? Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Scheiner, S. (2023). Quantum chemical analysis of noncovalent bonds within crystals. Concepts and concerns. Structural Chemistry, 34(6), 2269–2280. Retrieved from [Link]

-

Texas Children's Hospital. (2016, March 30). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. Retrieved from [Link]

-

Panek, J. J., Jezierska-Mazzarello, A., & Mazzarello, A. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1777. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]

-

Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1083120. Retrieved from [Link]

-

Institute of Organic Chemistry and Biochemistry of the CAS. (n.d.). Intermolecular hydrogen bonds studied by NMR spectroscopy. Retrieved from [Link]

-

Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

-

Asati, V., & Singh, A. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 9, 49. Retrieved from [Link]

-

Poater, J., Solà, M., & Bickelhaupt, F. M. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. The journal of physical chemistry letters, 9(14), 4101–4105. Retrieved from [Link]

-

Bio-Resource. (2020, September 23). Analysing Protein-Ligand Interactions : Tutorial [Video]. YouTube. Retrieved from [Link]

-

Gushchin, P. V., Lonsky, V. S., & Rykova, E. A. (2022). Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolvates. Molecules (Basel, Switzerland), 27(13), 4056. Retrieved from [Link]

-

Sanford, A. R., & Horvath, M. P. (2017). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Journal of Chemical Education, 94(11), 1791–1795. Retrieved from [Link]

-

Liyanage, S., & Gräfenstein, J. (2023). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. International journal of molecular sciences, 24(7), 6296. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyran. Retrieved from [Link]

-

Helliwell, J. R. (2022). Relating protein crystal structure to ligand-binding thermodynamics. IUCrJ, 9(Pt 6), 724–732. Retrieved from [Link]

-

Stereoelectronics. (2021, March 12). Drug design principles. Retrieved from [Link]

-

Li, D. (2016). Computational Studies of Structures and Binding Properties of Protein-Ligand Complexes. Diva-Portal.org. Retrieved from [Link]

-

Castillo, N., & Tiznado, W. (Eds.). (2022). Non-Covalent Interactions in Quantum Chemistry and Physics: Theory and Applications. IntechOpen. Retrieved from [Link]

-

Prot-Pedia. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]

-

Profacgen. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

Sources

- 1. kubinyi.de [kubinyi.de]

- 2. japtronline.com [japtronline.com]

- 3. Pyran - Wikipedia [en.wikipedia.org]

- 4. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride | 1096594-11-4 [chemicalbook.com]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. longdom.org [longdom.org]

- 7. biochemjournal.com [biochemjournal.com]

- 8. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 9. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 10. Isothermal Titration Calorimetry Directly Measures the Selective Swelling of Block Copolymer Vesicles in the Presence of Organic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry [biapages.nl]

- 13. Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. Hydrogen Bond Analysis Tutorial | BioChemCoRe 2018 [ctlee.github.io]

- 17. diva-portal.org [diva-portal.org]

- 18. Hydrogen bond analysis between a protein and a small molecule – AMBER-hub [amberhub.chpc.utah.edu]

- 19. Quantum Mechanical Calculation of Noncovalent Interactions: A Large-Scale Evaluation of PMx, DFT, and SAPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Regulation of protein-ligand binding affinity by hydrogen bond pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections | Texas Children's [texaschildrens.org]

Navigating the Metabolic Landscape of sp³-Rich Scaffolds: A Technical Guide to 4-Aminotetrahydro-2H-pyran-3-ol

Executive Summary

The relentless pursuit of optimal pharmacokinetic profiles in modern drug discovery has driven a paradigm shift away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. Among these, the tetrahydropyran (THP) motif has emerged as a privileged bioisostere for cyclohexane and piperidine rings to enhance aqueous solubility and improve metabolic stability 1[1]. Specifically, the 4-aminotetrahydro-2H-pyran-3-ol scaffold offers a unique combination of dense hydrogen-bonding capability and restricted conformational flexibility, making it highly valuable in targeting complex binding sites such as kinase hinges and muscarinic M1 positive allosteric modulators (PAMs) 2[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry, providing actionable, causal insights into how we predict, validate, and optimize the metabolic stability of this specific scaffold.

Mechanistic Rationale for Metabolic Stability

In early-stage drug development, highly lipophilic cyclic amines frequently suffer from rapid cytochrome P450 (CYP)-mediated oxidation, leading to high intrinsic clearance (

-

Electronic Deactivation : The inclusion of the polar ether oxygen in the THP ring exerts an electron-withdrawing inductive effect. This reduces the electron density of the adjacent C-H bonds, significantly increasing their bond dissociation energy (BDE). As a result, these bonds are rendered less susceptible to hydrogen abstraction by the high-valent iron-oxo species in the CYP catalytic cycle, providing sp³-rich scaffolds useful for drug discovery3[3].

-

Steric Shielding : The addition of the 3-hydroxyl group adjacent to the 4-amino group creates a defined stereocenter (e.g., (3R,4S)). This locks the substituents in an equatorial/axial arrangement that not only pre-organizes the molecule for target engagement but also creates a steric shield. This physical bulk blocks the alpha-carbons from easily entering the narrow CYP3A4 active site, a structural tuning critical for achieving oral bioavailability 4[4].

In Silico Predictive Framework

Before committing resources to wet-lab synthesis, we deploy a computational pipeline to predict Sites of Metabolism (SOM). This minimizes attrition rates by identifying metabolic "soft spots" early.

Fig 1: In silico workflow for predicting Sites of Metabolism (SOM) in sp³-rich scaffolds.

Self-Validating In Vitro Protocols: Human Liver Microsome (HLM) Stability

To empirically validate the in silico predictions, we utilize a highly controlled HLM assay. This protocol is explicitly designed as a self-validating system to ensure the absolute trustworthiness of the generated intrinsic clearance data.

Step-by-Step Methodology:

-

Preparation of Working Solutions : Dilute the 4-aminotetrahydro-2H-pyran-3-ol test compound to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Maintaining the organic solvent concentration (e.g., DMSO) strictly below 0.1% is critical. Higher concentrations will competitively inhibit CYP450 enzymes, leading to artificially inflated stability metrics.

-

-

Pre-Incubation : Combine the test compound with pooled human liver microsomes (0.5 mg/mL protein concentration) and pre-incubate at 37°C for 5 minutes.

-

Causality: This allows the lipophilic portions of the scaffold to partition into the microsomal lipid bilayer, establishing equilibrium before the enzymatic reaction begins.

-

-

Reaction Initiation : Initiate the reaction by adding 1 mM NADPH.

-

Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.

-

-

Time-Course Sampling & Quenching : At defined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

-

Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to ensure precise time-point accuracy.

-

-

Centrifugation & LC-MS/MS : Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

System Suitability & Self-Validation Criteria:

-

Minus-NADPH Control : A parallel incubation lacking NADPH must be run. If the parent compound depletes by >10%, it indicates chemical instability or non-CYP mediated degradation, invalidating the

calculation. -

Metabolic Competency Controls : Verapamil (rapid clearance) and Warfarin (low clearance) are run concurrently. If the Verapamil half-life (

) exceeds 15 minutes, the specific HLM batch is deemed metabolically incompetent, and the entire assay is voided. -

IS Tracking : The internal standard peak area must remain within ±15% across all samples to prove extraction efficiency and the absence of matrix effects.

Quantitative Structure-Metabolism Relationships (SMR)

The functionalization of the THP ring dramatically alters its pharmacokinetic profile. The table below synthesizes the typical improvements observed when transitioning from traditional carbocycles to the 4-amino-THP-3-ol scaffold.

| Scaffold Type | Representative Structure | LogD (pH 7.4) | HLM | Primary Metabolic Liability |

| Carbocycle | 2-aminocyclohexan-1-ol | ~ 1.2 | > 50 (High Clearance) | Extensive ring oxidation |

| Unsubstituted THP | 4-aminotetrahydropyran | ~ 0.4 | 15 - 30 (Moderate) | N-dealkylation |

| Functionalized THP | 4-amino-THP-3-ol | ~ -0.2 | < 10 (Low Clearance) | O-glucuronidation |

Note: Data represents generalized SMR trends derived from scaffold hopping campaigns targeting M1 PAMs and kinase inhibitors.

Biotransformation Pathways

When the 4-aminotetrahydro-2H-pyran-3-ol scaffold does undergo biotransformation, it typically avoids the catastrophic ring-opening seen in less stable heterocycles. Because the compound interacts with enzymes and receptors influencing specific biochemical processes 5[5], metabolism is heavily localized to the appended functional groups rather than the core ring itself.

Fig 2: Primary biotransformation pathways of the 4-aminotetrahydro-2H-pyran-3-ol scaffold.

References

-

Title : The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery | Source : Benchchem | URL : 1

-

Title : Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Source : Sygnature Discovery | URL :3

-

Title : Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping | Source : ACS Medicinal Chemistry Letters | URL : 2

-

Title : Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells | Source : PMC | URL : 4

-

Title : (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | Source : Benchchem | URL : 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]

Solubility Profile & Solvent Selection Guide: 4-Aminotetrahydro-2H-pyran-3-ol

Executive Summary

4-Aminotetrahydro-2H-pyran-3-ol (CAS: 215940-92-4 for trans-isomer; various for cis) represents a critical chiral building block in the synthesis of neuroactive pharmaceutical ingredients and glycomimetics. Its structural duality—possessing both a basic primary amine and a polar hydroxyl group on a tetrahydropyran ring—creates a distinct solubility profile characterized by high hydrophilicity (LogP ≈ -1.3).

This guide provides a comprehensive analysis of the solubility behavior of 4-aminotetrahydro-2H-pyran-3-ol. By synthesizing data from isolation protocols, calculated physicochemical properties, and structure-property relationships (SPR), we establish a predictive solubility landscape to guide solvent selection for reaction optimization, crystallization, and extraction.

Physicochemical Basis of Solubility

To understand the solubility profile, one must first analyze the molecular interactions governing the solute-solvent thermodynamics.

Structural Analysis

-

Core Scaffold: Tetrahydropyran (cyclic ether) introduces moderate polarity and hydrogen bond acceptance.

-

Functional Groups:

-

C4-Amine (-NH₂): H-bond donor/acceptor; basic (pKa ≈ 9.0–9.5). Ionizable in acidic media.

-

C3-Hydroxyl (-OH): Strong H-bond donor/acceptor.

-

-

Stereochemistry: The relative configuration (cis vs. trans) affects crystal lattice energy. Trans-isomers typically exhibit higher lattice energies and slightly lower solubility in non-polar solvents compared to cis-isomers due to more efficient packing.

Key Physicochemical Descriptors

| Property | Value (Approx.) | Implication |

| LogP (Octanol/Water) | -1.3 | Highly hydrophilic; partitions preferentially into aqueous phases. |

| pKa (Conjugate Acid) | 9.0 – 9.5 | High solubility in aqueous acid (pH < 7) as the ammonium salt. |

| Melting Point | 175–180°C (Salt forms) | High lattice energy requires polar protic solvents or heat for dissolution. |

| H-Bond Donors/Acceptors | 2 / 3 | Requires solvents capable of disrupting strong intermolecular H-bonds. |

Solubility Profile: Empirical & Predicted Data[2]

The following data aggregates empirical observations from synthesis workups (e.g., recrystallization protocols) and predictive modeling based on Hansen Solubility Parameters (HSP).

Solubility Classification Table

Data represents the free base form at 25°C.

| Solvent Class | Representative Solvent | Solubility Rating | Solubility (Est. mg/mL) | Application Note |

| Polar Protic | Water | Very High | > 100 | Ideal for aqueous workups; difficult to extract from water. |

| Methanol | High | > 50 | Primary solvent for synthesis and salt formation. | |

| Ethanol | Moderate-High | 20 – 50 | Excellent for recrystallization (soluble hot, less soluble cold). | |

| Isopropanol (IPA) | Low-Moderate | 5 – 15 | Common antisolvent for crystallization. | |

| Polar Aprotic | DMSO / DMF | High | > 100 | Universal solvent for reactions; difficult to remove. |

| Acetonitrile | Moderate | 10 – 30 | Suitable for chromatography and polar reactions. | |

| Acetone | Low | < 10 | Antisolvent; used to crash out salts. | |

| THF | Low-Moderate | 5 – 20 | Reaction medium; solubility improves with heat. | |

| Non-Polar | Dichloromethane (DCM) | Very Low | < 1 | Poor solvent; ineffective for extraction without derivatization. |

| Toluene | Insoluble | < 0.1 | Ideal antisolvent to drive precipitation. | |

| Diethyl Ether / Hexanes | Insoluble | < 0.01 | Used to wash away non-polar impurities. |

Critical Insight: The compound's high water solubility and low DCM solubility make standard aqueous extraction (partitioning into organic layer) challenging. Continuous extraction (e.g., with chloroform/isopropanol mixtures) or evaporation-and-trituration protocols are recommended.

Experimental Protocol: Determination of Equilibrium Solubility

Since batch-to-batch variations (polymorphs, purity) affect exact values, we provide a validated protocol for determining the precise solubility curve for your specific lot.

Workflow Visualization

Figure 1: Standard workflow for equilibrium solubility determination.[1]

Detailed Methodology

1. Preparation of Saturated Solutions:

-

Add excess 4-aminotetrahydro-2H-pyran-3-ol (approx. 50 mg) to 1 mL of the target solvent in a borosilicate glass vial.

-

Self-Validation: Ensure solid persists at the bottom. If all solid dissolves, add more until a suspension is maintained.

2. Equilibration:

-

Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

-

Note: For viscous solvents (DMSO), extend time to 48 hours.

3. Sampling & Filtration:

-

Centrifuge the suspension at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm PTFE or Nylon syringe filter . (Avoid cellulose acetate filters due to potential adsorption of amines).

4. Quantification (HPLC Method):

-

Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3) to retain the polar amine.

-

Mobile Phase: 95:5 Buffer:Acetonitrile. (Buffer: 10mM Ammonium Bicarbonate, pH 10 to ensure free base form, or 0.1% TFA for ion pairing).

-

Detection: CAD (Charged Aerosol Detector) is preferred as the molecule lacks a strong chromophore. If using UV, monitor at 205-210 nm (low sensitivity).

Solvent Selection Guide for Process Development

Selecting the right solvent depends on the process stage.[2] The following decision logic optimizes yield and purity.

Reaction vs. Purification Strategy

-

For Synthesis (Nucleophilic Substitution/Reduction):

-

For Purification (Crystallization):

-

Recommended System:Ethanol (Solvent) + Toluene (Antisolvent) .

-

Protocol: Dissolve crude in minimum hot ethanol (reflux). Slowly add toluene until turbidity persists. Cool to 4°C.

-

-

For Extraction (Workup):

-

Challenge: Product remains in water.

-

Solution: Do not extract out of water. Instead, evaporate water to dryness (azeotrope with ethanol) and triturate the residue with warm THF or DCM/MeOH (9:1) to extract the product from inorganic salts.

-

Solvent Decision Tree

Figure 2: Strategic solvent selection based on process requirements.

References

-

PubChem. (2025).[5] Compound Summary: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.[5] National Library of Medicine.[5] [Link][5]

- Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound. US7365215B2.

-

Nortcliffe, A., et al. (2017).[6] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. (Describes workup procedures involving evaporation and filtration). [Link]

Sources

- 1. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of 4-Aminotetrahydro-2H-pyran-3-ol

Application Note & Experimental Protocol

Abstract

The 4-aminotetrahydro-2H-pyran-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antibacterial agents. Its defined stereochemistry—specifically the relationship between the C3-hydroxyl and C4-amino groups—dictates its binding affinity and biological activity. This Application Note provides a comprehensive guide to the stereoselective synthesis of both trans- and cis-isomers. We detail a robust, scalable route starting from commercially available 3,6-dihydro-2H-pyran, utilizing epoxide ring-opening mechanics to access the trans-isomer, and a subsequent oxidation-reduction inversion strategy to access the cis-isomer.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the stereoelectronic properties of the tetrahydropyran ring. The most direct approach to 1,2-amino alcohols is the nucleophilic opening of epoxides.

Mechanistic Logic

-

Epoxide Formation: 3,6-dihydro-2H-pyran is epoxidized to yield 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).

-

Regio- and Stereocontrol: Ring opening with a nitrogen nucleophile (azide) follows the Fürst-Plattner rule , favoring trans-diaxial opening. Due to the inductive effect of the ring oxygen (O1), nucleophilic attack is electronically favored at C4 over C3, leading to the desired 4-amino-3-hydroxy regioisomer.

-

Stereochemical Divergence:

-

Route A (Trans): Direct reduction of the trans-azido alcohol.

-

Route B (Cis): Oxidation of the trans-azido alcohol to the ketone, followed by stereoselective reduction (e.g., L-Selectride) to invert the C3 stereocenter.

-

Figure 1: Retrosynthetic disconnection showing the divergence from the common epoxide intermediate.

Experimental Protocols

Part 1: Synthesis of the Epoxide Intermediate

Target: 3,7-Dioxabicyclo[4.1.0]heptane (3,4-Epoxytetrahydropyran)

Safety Note: Peroxides are potentially explosive. Perform reactions behind a blast shield.

-

Reagents:

-

Procedure:

-

Dissolve 3,6-dihydro-2H-pyran in DCM (200 mL) and cool to 0 °C in an ice bath.

-

Add mCPBA portion-wise over 30 minutes to maintain temperature < 5 °C.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; epoxide is less polar than alkene).

-

Quench: Cool to 0 °C. Slowly add sat. aq. Na2SO3 to destroy excess peroxide (starch-iodide paper test should be negative).

-

Workup: Wash organic layer with sat. aq. NaHCO3 (3 x 100 mL) to remove m-chlorobenzoic acid. Dry over Na2SO4, filter, and concentrate carefully (product is volatile).

-

Purification: Distillation or use crude if purity >95% (NMR check).

-

Key Insight: The epoxide is acid-sensitive. Ensure the workup is sufficiently basic to remove all acidic byproducts before concentration.

Part 2: Trans-Selective Synthesis (Route A)

Target: trans-4-Aminotetrahydro-2H-pyran-3-ol

This step relies on the regioselective attack of azide at C4. While C3 and C4 are both secondary, the electron-withdrawing effect of the ring oxygen (O1) deactivates C2 and C3, often making C4 the preferred site for nucleophilic attack in protic solvents.

Step 2A: Epoxide Opening (Azidolysis)

-

Reagents:

-

3,4-Epoxytetrahydropyran (from Part 1)

-

Sodium Azide (NaN3) (1.5 equiv)

-

Ammonium Chloride (NH4Cl) (1.5 equiv)

-

Solvent: Methanol/Water (8:1)

-

-

Procedure:

-

Dissolve the epoxide in MeOH/Water. Add NH4Cl and NaN3.[2]

-

Heat to reflux (65-70 °C) for 12-16 hours.

-

Regioselectivity Check: The major product is trans-4-azidotetrahydro-2H-pyran-3-ol. The minor regioisomer (3-azido-4-ol) may form (<10-15%).

-

Workup: Concentrate MeOH. Extract aqueous residue with EtOAc.[1] Wash with brine, dry (MgSO4), and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The desired 4-azido isomer is typically more polar than the epoxide but less polar than the diol byproduct.

-

Step 2B: Reduction to Amine

-

Reagents:

-

trans-4-Azidotetrahydro-2H-pyran-3-ol

-

Pd/C (10% wt) or PPh3 (Staudinger conditions)

-

Ethanol (EtOH)

-

-

Procedure (Hydrogenation):

-

Dissolve azide in EtOH. Add 10% Pd/C (10 wt% of substrate).

-

Stir under H2 atmosphere (balloon pressure) for 4-6 hours at RT.

-

Filter through Celite to remove catalyst. Concentrate to yield trans-4-aminotetrahydro-2H-pyran-3-ol.

-

Salt Formation: Treat with HCl/Dioxane to isolate as the stable hydrochloride salt.

-

Part 3: Cis-Selective Synthesis (Route B)

Target: cis-4-Aminotetrahydro-2H-pyran-3-ol

To access the cis-isomer, we must invert the stereochemistry at C3. The most reliable method is oxidation of the trans-azido alcohol to the ketone, followed by hydride reduction from the sterically less hindered face.

Step 3A: Oxidation

-

Reagents:

-

trans-4-Azidotetrahydro-2H-pyran-3-ol

-

Dess-Martin Periodinane (DMP) (1.2 equiv) or Swern conditions

-

DCM, 0 °C to RT.

-

-

Procedure:

-

Add DMP to a solution of the azido alcohol in DCM at 0 °C.

-

Stir at RT for 2 hours.

-

Quench with sat. Na2S2O3/NaHCO3 (1:1). Extract with DCM.[3]

-

Isolate 4-azidotetrahydro-2H-pyran-3-one . Note: Azido-ketones can be unstable; use immediately.

-

Step 3B: Stereoselective Reduction

-

Reagents:

-

4-Azidotetrahydro-2H-pyran-3-one

-

L-Selectride (Lithium tri-sec-butylborohydride) (1.2 equiv) - Favors equatorial attack / axial alcohol formation.

-

THF, -78 °C.

-

-

Procedure:

-

Cool ketone solution in THF to -78 °C.

-

Add L-Selectride dropwise. The bulky hydride attacks from the equatorial face, forcing the hydroxyl group into the axial position (relative to the ring), yielding the cis-relationship with the equatorial azide.

-

Quench with MeOH, then oxidative workup (NaOH/H2O2) to remove boron byproducts.

-

Reduction: Reduce the cis-azido alcohol to the amine using the hydrogenation protocol described in Step 2B.

-

Summary of Data & Optimization

| Parameter | Route A (Trans) | Route B (Cis) |

| Key Intermediate | 3,4-Epoxytetrahydropyran | 4-Azidotetrahydro-2H-pyran-3-one |

| Critical Reagent | Sodium Azide (Nucleophile) | L-Selectride (Bulky Reductant) |

| Selectivity Source | Fürst-Plattner (Trans-diaxial) | Steric Control (Equatorial Attack) |

| Typical Yield | 65-75% (over 2 steps) | 40-50% (over 4 steps) |

| Major Impurity | Regioisomer (3-azido-4-ol) | Diastereomer (trans-alcohol) |

Troubleshooting Guide

-

Poor Regioselectivity in Epoxide Opening: If the 3-azido regioisomer is abundant, switch solvent to pure water or use a Lewis Acid catalyst like LiClO4, which can alter the transition state tightness and regiochemical bias [1, 2].

-

Azide Safety: For scale-up >10g, avoid concentrating azide solutions to dryness. Use solution streams or switch to enzymatic kinetic resolution if applicable.

-

Amine Instability: The free base amino-alcohol is hydrophilic and can be difficult to extract. Isolate as the HCl or Boc-protected derivative for easier handling.

References

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[4] Ring Opening of Epoxides with Sodium Azide in Water.[2][4][5][6] A Regioselective pH-Controlled Reaction.[2] The Journal of Organic Chemistry, 64(16), 6094–6096.[2] Link

-

Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002).[5] Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction.[5] Synthesis, 2002(15), 2254–2258. Link

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Link

-

BenchChem. (2025). (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Product Information. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 5. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

protocols for reductive amination to synthesize 4-aminotetrahydro-2H-pyran-3-ol

Application Note: Optimized Reductive Amination Protocols for the Synthesis of 4-Aminotetrahydro-2H-pyran-3-ol

Executive Summary

This application note provides comprehensive, self-validating protocols for the synthesis of 4-aminotetrahydro-2H-pyran-3-ol via the reductive amination of 3-hydroxytetrahydro-4H-pyran-4-one. Designed for drug development professionals, this guide details two distinct synthetic routes—direct amination and indirect benzyl-protected amination—highlighting the mechanistic causality behind reagent selection, stereochemical control, and in-process validation.

Scientific Rationale & Mechanistic Insights

The target molecule, 4-aminotetrahydro-2H-pyran-3-ol, is a highly valued chiral amino alcohol building block used extensively in medicinal chemistry[1]. Its unique stereochemistry makes it a versatile synthon for constructing active pharmaceutical ingredients (APIs), including modulators for neurological disorders[2] and anti-proliferative agents for pulmonary arterial hypertension (PAH)[3].

Reductive amination is the premier method for C-N bond construction in pharmaceutical synthesis, accounting for over 25% of all such reactions in the industry[4]. The reaction proceeds by converting a carbonyl group (the ketone at C4 of the pyran ring) to an amine via an intermediate hemiaminal, which dehydrates to form an imine or iminium ion before being reduced[5].

Experimental Design: Causality & Reagent Selection

Successful reductive amination requires a delicate kinetic balance between imine formation and reduction. If the reducing agent is too strong, it will prematurely reduce the starting ketone to a diol byproduct.

-

The "Why" Behind the Amine Source:

-

Direct Route: Using ammonium acetate (NH₄OAc) offers a highly atom-economical, one-pot route. However, the primary amine product is more nucleophilic than ammonia, creating a risk of over-alkylation (forming secondary/tertiary amines)[5]. To mitigate this, a massive excess of NH₄OAc (10 eq) is required to drive the equilibrium.

-

Indirect Route: Utilizing benzylamine is often preferred for API synthesis. The steric bulk of the benzyl group completely suppresses over-alkylation. The benzyl group is subsequently removed via palladium-catalyzed hydrogenolysis[5].

-

-

The "Why" Behind the Reductant:

-

Sodium cyanoborohydride (NaBH₃CN) is stable in weakly acidic conditions (pH 4-6) and selectively reduces the highly electrophilic protonated iminium ion without reducing the unprotonated ketone[5].

-

For the benzylamine route, sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard due to its mild nature, low toxicity, and exceptional selectivity for imines[5].

-

Workflow Visualization

Figure 1: Direct vs. indirect reductive amination workflows for 4-aminotetrahydro-2H-pyran-3-ol.

Step-by-Step Methodologies

Protocol A: Direct Reductive Amination (One-Pot)

Best for rapid synthesis of building blocks where atom economy is prioritized.

-

Imine Equilibration: Dissolve 3-hydroxytetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol) in anhydrous methanol (30 mL). Add ammonium acetate (10.0 eq, 100 mmol). Stir at 25 °C for 2 hours under an inert atmosphere (N₂).

-

Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Confirm the presence of the imine intermediate ([M+H]⁺ = 116.1). Do not proceed until ketone conversion is >85%.

-

-

Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq, 15 mmol) portionwise over 15 minutes to control the exothermic release of hydrogen gas.

-

Propagation: Allow the reaction to warm to 25 °C and stir for 16 hours.

-

Self-Validation Checkpoint 2: Perform TLC (DCM:MeOH:NH₄OH 90:9:1). Stain with Ninhydrin and heat. The primary amine product will appear as a distinct purple/pink spot.

-

-

Workup: Quench the reaction carefully with 1M NaOH (15 mL) to neutralize residual cyanoborohydride and free the amine from its salt form. Extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography to separate the cis and trans diastereomers.

Protocol B: Indirect Reductive Amination (Two-Step)

Best for scale-up and API manufacturing due to high stereocontrol and elimination of over-alkylation.

-

N-Benzyl Imine Formation: Dissolve 3-hydroxytetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL). Add benzylamine (1.05 eq, 10.5 mmol) and glacial acetic acid (0.1 eq, 1 mmol). Stir at 25 °C for 3 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 15 mmol) portionwise. Stir at 25 °C for 12 hours.

-

Self-Validation Checkpoint 1: Analyze via LC-MS to confirm the complete disappearance of the ketone and the presence of the N-benzylamino alcohol ([M+H]⁺ = 208.1).

-

-

Intermediate Isolation: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the crude N-benzyl intermediate.

-

Debenzylation (Hydrogenolysis): Dissolve the intermediate in methanol (30 mL). Purge the flask with N₂, then add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C for 8 hours.

-

Self-Validation Checkpoint 2: LC-MS must show a complete mass shift from 208.1 to 118.1 ([M+H]⁺ of the deprotected product).

-

-

Final Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with hot methanol. Concentrate the filtrate to yield pure 4-aminotetrahydro-2H-pyran-3-ol.

Quantitative Data & Process Optimization

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Optimal pH | Reactivity with Ketones | Toxicity Profile | Best Use Case |

| NaBH₄ | 8-10 | High (Directly reduces ketones) | Low | Not recommended for this workflow |